molecular formula C6H15NO B1280611 1-Aminohexan-2-ol CAS No. 72799-62-3

1-Aminohexan-2-ol

Cat. No.: B1280611
CAS No.: 72799-62-3
M. Wt: 117.19 g/mol
InChI Key: PZOIEPPCQPZUAP-UHFFFAOYSA-N
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Description

1-Aminohexan-2-ol is an organic compound with the molecular formula C₆H₁₅NO. It is a type of amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a hexane backbone. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminohexan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under reducing conditions. Another method includes the reduction of 1-nitrohexan-2-ol using a suitable reducing agent such as hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 1-nitrohexan-2-ol. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1-Aminohexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Aminohexan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminohexan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it enhances the activity of acetylcholinesterase inhibitors by binding to the enzyme and increasing its affinity for the inhibitor .

Comparison with Similar Compounds

1-Aminohexan-2-ol can be compared with other similar compounds such as:

This compound stands out due to its unique combination of an amino and hydroxyl group on a hexane backbone, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

1-aminohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-4-6(8)5-7/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOIEPPCQPZUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464981
Record name 1-aminohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72799-62-3
Record name 1-aminohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the deamination of 1-aminohexan-2-ol in the context of collagen research?

A1: Collagen, a crucial structural protein, contains glycosylated hydroxylysine residues. Understanding how to selectively cleave these sugar moieties is important for studying collagen structure and function. The research used this compound as a simplified model for the more complex hydroxylysine-sugar unit. By studying its reaction with nitrous acid (deamination), researchers gained insights into the products formed and the reaction mechanism, which could inform strategies for cleaving sugar residues from collagen. [, ]

Q2: What were the key findings from studying the reaction of this compound with nitrous acid?

A2: Reacting this compound with nitrous acid produced a mixture of products, including hexan-2-one, hexane-1,2-diol, and two N-nitroso-oxazolidine derivatives. [] Interestingly, 1,2-epoxyhexane was not detected, contrasting with previous findings for a similar amino alcohol. This difference highlights the influence of even subtle structural variations on reaction outcomes. Importantly, this reaction served as a foundation for investigating the deamination of the model compound mimicking glycosylated hydroxylysine in collagen. [, ]

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